![molecular formula C9H9FIN B2744064 N-Cyclopropyl-4-fluoro-2-iodoaniline CAS No. 1696746-74-3](/img/structure/B2744064.png)
N-Cyclopropyl-4-fluoro-2-iodoaniline
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Overview
Description
N-Cyclopropyl-4-fluoro-2-iodoaniline is a chemical compound with the CAS Number: 1696746-74-3 . It has a molecular weight of 277.08 . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9FIN/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2
. This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of 4°C .Scientific Research Applications
Optical Imaging and Drug Delivery
Cyanine chromophore reactivity has been harnessed for advancements in optical imaging and drug delivery. The unique chemical features of cyanines enable their use in fluorescence-based applications, significantly in the near-infrared (NIR) range, which is crucial for both fundamental research and clinical applications. Novel chemistries manipulating the cyanine chromophore have led to the development of fluorophores with enhanced in vivo imaging properties and quantum yield, improving imaging and drug delivery in complex physiological settings (Gorka, Nani, & Schnermann, 2018).
Synthesis of Antitumor Agents
The interaction of 2-iodoaniline derivatives with arylsulfonyl chlorides followed by Sonogashira couplings has been used to synthesize compounds showing selective inhibition of cancer cell lines, specifically of colon and renal origin. This method demonstrates the potential of incorporating various substituents into the arylsulfonyl moiety, leveraging the quinol pharmacophore for antitumor activity (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).
Apoptosis Analysis
Propidium iodide staining and flow cytometry have been extensively used for the analysis of apoptosis, leveraging the principle that apoptotic cells exhibit DNA fragmentation and loss of nuclear DNA content. This method provides a rapid and precise evaluation of cellular DNA content, essential for understanding cellular responses to various stimuli (Riccardi & Nicoletti, 2006).
Asymmetric Synthesis of Fluoro Cyclopropanes
Fluorine-containing cyclopropanes are of significant interest in medicinal chemistry due to their potential biological activity and improved metabolic profile. Recent developments in stereoselective synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane offer new routes for accessing these compounds, which could be beneficial for drug development and synthesis of bioactive molecules (Pons, Delion, Poisson, Charette, & Jubault, 2021).
Safety and Hazards
The safety information for N-Cyclopropyl-4-fluoro-2-iodoaniline indicates that it is dangerous . The hazard statements include H302, H312, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
N-cyclopropyl-4-fluoro-2-iodoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FIN/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNDHALFCGYFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1696746-74-3 |
Source
|
Record name | N-cyclopropyl-4-fluoro-2-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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